molecular formula C7H4F3NO2 B573113 4-Nitro-A,A,A-trifluorotoluene-D4 CAS No. 1219804-05-3

4-Nitro-A,A,A-trifluorotoluene-D4

Cat. No.: B573113
CAS No.: 1219804-05-3
M. Wt: 195.134
InChI Key: XKYLCLMYQDFGKO-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-A,A,A-trifluorotoluene-D4, also known as 4-Nitrobenzotrifluoride-D4, is a deuterated derivative of 4-Nitro-A,A,A-trifluorotoluene. This compound is characterized by the presence of a nitro group (-NO2) and three fluorine atoms attached to a benzene ring, with deuterium atoms replacing the hydrogen atoms in the methyl group. The molecular formula of this compound is C7D4F3NO2, and it is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-A,A,A-trifluorotoluene-D4 typically involves the nitration of A,A,A-trifluorotoluene-D4. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:

C7D4F3+HNO3+H2SO4C7D4F3NO2+H2OC7D4F3 + HNO3 + H2SO4 \rightarrow C7D4F3NO2 + H2O C7D4F3+HNO3+H2SO4→C7D4F3NO2+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-A,A,A-trifluorotoluene-D4 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), and ethanol as a solvent.

    Substitution: Sodium methoxide (NaOCH3) in methanol, or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 4-Amino-A,A,A-trifluorotoluene-D4.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-A,A,A-trifluorotoluene-D4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Nitro-A,A,A-trifluorotoluene-D4 involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound useful in studies related to enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzotrifluoride: Similar structure but without deuterium atoms.

    3-Nitrobenzotrifluoride: Nitro group positioned at the meta position.

    2-Nitrobenzotrifluoride: Nitro group positioned at the ortho position.

Uniqueness

4-Nitro-A,A,A-trifluorotoluene-D4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and kinetic isotope effects. The deuterium atoms also make the compound useful in nuclear magnetic resonance (NMR) spectroscopy studies, as they can help in the elucidation of molecular structures and dynamics .

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-nitro-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYLCLMYQDFGKO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.